molecular formula C13H16BNO2S B3032517 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole CAS No. 2096337-96-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole

Cat. No.: B3032517
CAS No.: 2096337-96-9
M. Wt: 261.2
InChI Key: HOLSSEGFCIOQOI-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole is a useful research compound. Its molecular formula is C13H16BNO2S and its molecular weight is 261.2. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis :

    • Compounds containing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are synthesized and analyzed. Their structures are confirmed using various spectroscopic methods and X-ray diffraction. Conformational analysis through density functional theory (DFT) demonstrates consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction (Huang et al., 2021).
  • Microwave-Assisted Synthesis :

    • Microwave-assisted synthesis techniques are employed to access N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. These techniques facilitate the efficient synthesis of a wide variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
  • Boron-Containing Compounds in Catalysis :

    • Boron-containing compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives show promising applications in catalysis. For example, their use in Pd-catalyzed borylation reactions demonstrates their potential in synthesizing various arenes (Takagi & Yamakawa, 2013).
  • Boronate-Based Fluorescence Probes :

    • The development of boronate-based fluorescence probes incorporating 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) structures for the detection of hydrogen peroxide is another significant application. These probes show potential for biological and chemical sensing (Lampard et al., 2018).
  • Pharmaceutical Applications :

    • In the pharmaceutical domain, compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) structure are utilized as intermediates in the synthesis of various drugs and bioactive molecules. For instance, their role in creating derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB highlights their importance in drug discovery (Reddy et al., 2014).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is highly flammable and can produce flammable gases when in contact with water .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses in organic synthesis, given the versatility of boronic esters in these reactions .

Mechanism of Action

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-5-6-11-9(7-10)8-18-15-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLSSEGFCIOQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155629
Record name 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-96-9
Record name 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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